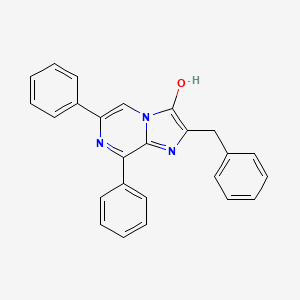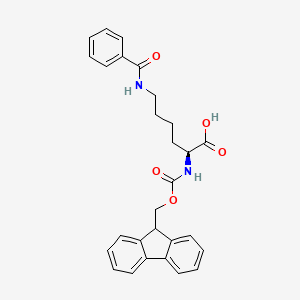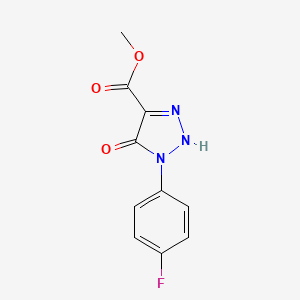
methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate
Descripción general
Descripción
Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate, also known as Methyl 4-(4-fluorophenyl)-1H-1,2,3-triazol-5-ylcarboxylate, is a triazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multistep process and has demonstrated promising effects in various biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or by interacting with specific cellular receptors.
Biochemical and Physiological Effects:
methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate has been shown to possess various biochemical and physiological effects. It has been demonstrated to possess antimicrobial activity against various microorganisms, including bacteria and fungi. Additionally, it has been shown to possess anticancer activity, inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been shown to possess anti-inflammatory activity, reducing inflammation in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate in lab experiments is its potential to inhibit the activity of certain enzymes. This makes it a valuable tool for enzyme inhibition studies. Additionally, its antimicrobial, anticancer, and anti-inflammatory properties make it a potential candidate for various biochemical and physiological studies.
However, one of the limitations of using methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate in lab experiments is its limited solubility in water. This can make it difficult to dissolve and work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate in scientific research. One potential direction is its use as a potential enzyme inhibitor in drug discovery studies. Additionally, its anticancer and anti-inflammatory properties make it a potential candidate for further studies in these areas. Furthermore, its potential as an antimicrobial agent warrants further investigation in this area. Finally, future studies could focus on improving the solubility of this compound to make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate involves a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate in the presence of a base to form ethyl 4-fluoro-phenylacetate. The second step involves the reaction of ethyl 4-fluoro-phenylacetate with hydrazine hydrate to form 4-fluoro-phenylhydrazine. The third step involves the reaction of 4-fluoro-phenylhydrazine with ethyl 2-bromo-2-methylpropionate to form ethyl 4-fluoro-phenylhydrazinylideneacetate. The final step involves the reaction of ethyl 4-fluoro-phenylhydrazinylideneacetate with methyl chloroformate to form methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to possess antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it has been demonstrated to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies.
Propiedades
IUPAC Name |
methyl 1-(4-fluorophenyl)-5-oxo-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O3/c1-17-10(16)8-9(15)14(13-12-8)7-4-2-6(11)3-5-7/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALVCANEJHNMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN(C1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162553 | |
| Record name | Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
CAS RN |
728024-45-1 | |
| Record name | Methyl 1-(4-fluorophenyl)-5-hydroxy-1H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2949914.png)
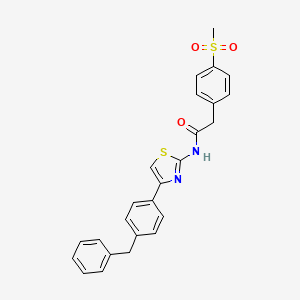
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)
![3-{2-[4-(4-Methylphenyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2949924.png)
![3-amino-4-phenyl-N-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2949926.png)
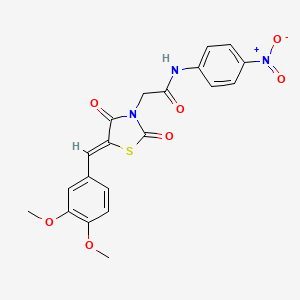
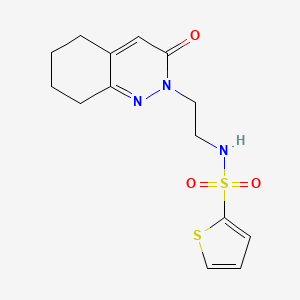
![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)
